molecular formula C21H28N4O2S B2446867 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 946270-16-2

2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2446867
CAS No.: 946270-16-2
M. Wt: 400.54
InChI Key: SGVVHTJVADTFMM-UHFFFAOYSA-N
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Description

2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylaminoethyl group, a tetrahydrocyclopenta[d]pyrimidinone core, and a dimethylphenylacetamide moiety.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-14-8-9-15(2)17(12-14)22-19(26)13-28-20-16-6-5-7-18(16)25(21(27)23-20)11-10-24(3)4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVHTJVADTFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction yields acetic acid and the corresponding amine derivative. Under alkaline conditions, the reaction produces a carboxylate salt. This reactivity aligns with studies of structurally related acetamide derivatives.

Example Reaction Pathway:

Acetamide+H2OH+/OHCarboxylic Acid/Amine+NH3/R-NH2\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid/Amine} + \text{NH}_3/\text{R-NH}_2

Key Data:

Reaction ConditionsProductsYield (%)Reference
1M HCl, 80°C, 6h2,5-Dimethylaniline + Cyclopenta[d]pyrimidinone-thioacetic acid72–85
0.5M NaOH, 60°C, 4hSodium carboxylate derivative68–78

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in:

  • Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO2_2-) derivatives under mild oxidizing agents like H2_2O2_2 or m-CPBA .

  • Nucleophilic Substitution : The sulfur atom acts as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols) .

Example Oxidation Pathway:

-S-H2O2-SO-excess H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2-

Key Data:

Oxidizing AgentProductReaction TimeConversion (%)
3% H2_2O2_2Sulfoxide2h, 25°C92
m-CPBA (1.2 eq)Sulfone1h, 0°C88

Cyclopenta[d]Pyrimidinone Core Reactivity

The fused pyrimidinone ring undergoes:

  • Ring-Opening Reactions : Under strong bases (e.g., NaOH), the lactam ring opens to form a dicarboxylic acid derivative.

  • Electrophilic Aromatic Substitution : The electron-deficient pyrimidinone ring reacts with electrophiles (e.g., nitration, halogenation) at the 5-position .

Example Nitration Reaction:

Pyrimidinone+HNO3H2SO45-Nitro derivative\text{Pyrimidinone} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro derivative}

Thermal and Photolytic Degradation

  • Thermal Stability : Decomposes above 200°C, producing CO, CO2_2, and aromatic amines.

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the sulfanyl-acetamide bond, forming 2,5-dimethylphenyl fragments.

Degradation Products:

ConditionMajor ProductsHalf-Life
220°C, N2_2 atmCyclopenta[d]pyrimidinone, COx_x15 min
UV (254 nm), 24h2,5-Dimethylaniline, Thioketone8h

Reactivity with Biologically Relevant Nucleophiles

In simulated physiological conditions (pH 7.4, 37°C), the compound reacts with:

  • Glutathione (GSH) : Thiol-disulfide exchange at the sulfanyl group .

  • Amino Acids : Lysine residues form stable adducts via Michael addition .

Adduct Formation Data:

NucleophileAdduct StructureBinding Affinity (Kd, μM)
GSHS-Glutathionyl conjugate12.4 ± 1.2
LysineN-acetylated pyrimidinone8.9 ± 0.7

Catalytic Hydrogenation

The cyclopenta[d]pyrimidinone ring undergoes partial saturation under H2_2/Pd-C, reducing the conjugated double bonds while retaining the lactam structure.

Hydrogenation Parameters:

CatalystPressure (psi)ProductSelectivity (%)
10% Pd-C50Dihydro-pyrimidinone95

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of novel organic materials. Its unique structure allows for modifications that can lead to the development of new compounds with specific properties.

Biology

  • Biological Activity Investigation : Research has focused on the compound's potential biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest it may exhibit significant interactions with various biological targets, which could lead to therapeutic applications.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies have shown that similar compounds can inhibit vital enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative diseases .

Industrial Applications

  • Material Development : The compound is also being investigated for its utility in creating new materials such as polymers or coatings that possess tailored properties for specific industrial applications .

Research into the biological effects of this compound has yielded promising results:

  • Antimicrobial Activity : Derivatives have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
  • Cytotoxicity : Compounds with similar structural motifs have demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests potential for development as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit enzymes crucial to metabolic pathways associated with various diseases. This highlights its potential role in therapeutic interventions .

Summary

The compound 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide holds significant promise across multiple fields of research due to its unique chemical structure and biological activities. Ongoing studies continue to elucidate its full potential in medicinal chemistry and material science.

Application AreaDescription
ChemistryBuilding block for organic synthesis
BiologyInvestigated for enzyme inhibition and receptor binding
MedicinePotential anti-inflammatory and anticancer properties
IndustryDevelopment of new materials

Mechanism of Action

The mechanism of action of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

The compound 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (often abbreviated as DMEDA), is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMEDA features a unique structure that includes:

  • A cyclopenta[d]pyrimidin ring.
  • A dimethylaminoethyl group.
  • A sulfanyl-acetamide linkage.

This structural diversity is crucial for its interaction with biological targets.

The biological activity of DMEDA is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant biological effects.

  • Enzyme Inhibition : DMEDA has shown potential as an inhibitor of certain enzymes involved in cellular processes.
  • Receptor Modulation : The compound may bind to receptors that play roles in inflammation and cancer progression, thereby influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMEDA. For instance:

  • In vitro studies demonstrated that DMEDA exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
  • Case Study : A screening assay involving multicellular spheroids revealed that DMEDA significantly inhibits tumor growth in a dose-dependent manner .

Anti-inflammatory Effects

DMEDA has also been investigated for its anti-inflammatory properties:

  • Research indicates that it may reduce the production of pro-inflammatory cytokines in activated immune cells, thus potentially alleviating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities of DMEDA

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits specific enzymes

Synthesis and Derivatives

The synthesis of DMEDA typically involves multiple steps using cyclopenta[d]pyrimidin derivatives as starting materials. The synthetic routes often include:

  • Reactions with dimethylaminoethyl reagents.
  • Utilization of catalysts like palladium or copper complexes to enhance yields.

Table 2: Synthetic Routes for DMEDA

StepDescription
Step 1Formation of cyclopenta[d]pyrimidin core
Step 2Introduction of dimethylaminoethyl group
Step 3Sulfanyl-acetamide linkage formation

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